
1-Hydroxy-6,8-dimethoxy-2,3-dimethylanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-6,8-dimethoxy-2,3-dimethylanthracene-9,10-dione is a chemical compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse biological activities and are commonly found in natural products. This compound is characterized by its unique structure, which includes hydroxyl, methoxy, and methyl groups attached to an anthracene-9,10-dione core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-6,8-dimethoxy-2,3-dimethylanthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dimethylanthracene-9,10-dione.
Methoxylation: The methoxy groups at the 6 and 8 positions are introduced through methoxylation reactions, which can be carried out using methanol and a suitable catalyst.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-Hydroxy-6,8-dimethoxy-2,3-dimethylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The anthraquinone core can be reduced to form anthracene derivatives.
Substitution: The methoxy and methyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include various anthraquinone derivatives with modified functional groups, which can exhibit different biological and chemical properties.
Applications De Recherche Scientifique
1-Hydroxy-6,8-dimethoxy-2,3-dimethylanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Hydroxy-6,8-dimethoxy-2,3-dimethylanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and methoxy groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Hydroxy-2,3-dimethylanthracene-9,10-dione
- 8-Hydroxy-1,2-dimethoxy-3-methylanthracene-9,10-dione
Uniqueness
1-Hydroxy-6,8-dimethoxy-2,3-dimethylanthracene-9,10-dione is unique due to the specific positions of its hydroxyl, methoxy, and methyl groups, which confer distinct chemical and biological properties compared to other anthraquinone derivatives.
Propriétés
Numéro CAS |
194731-25-4 |
|---|---|
Formule moléculaire |
C18H16O5 |
Poids moléculaire |
312.3 g/mol |
Nom IUPAC |
1-hydroxy-6,8-dimethoxy-2,3-dimethylanthracene-9,10-dione |
InChI |
InChI=1S/C18H16O5/c1-8-5-11-15(16(19)9(8)2)18(21)14-12(17(11)20)6-10(22-3)7-13(14)23-4/h5-7,19H,1-4H3 |
Clé InChI |
RYXFQWVOTANTTC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C1C)O)C(=O)C3=C(C2=O)C=C(C=C3OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


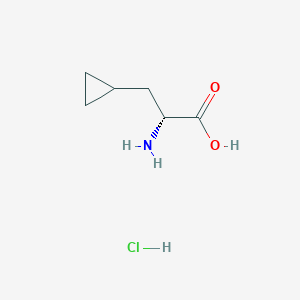
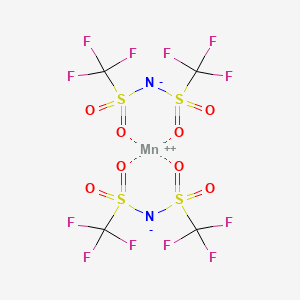
![Methyl[(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]amine](/img/structure/B13145702.png)
![3-((4-(4-Chlorobenzyl)-5-oxo-1,2,4,5,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methyl)benzonitrile](/img/structure/B13145713.png)
![1-[(5-Bromothiophen-2-yl)methyl]piperidine-2-carboxylic acid hydrochloride](/img/structure/B13145729.png)

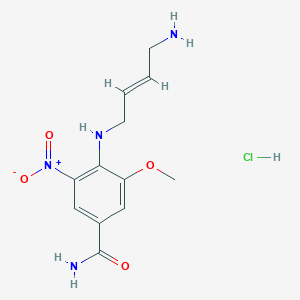
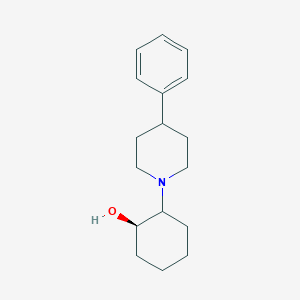
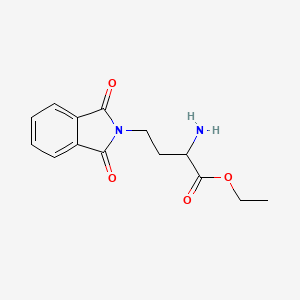
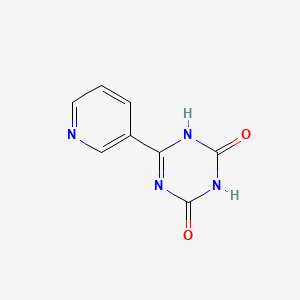

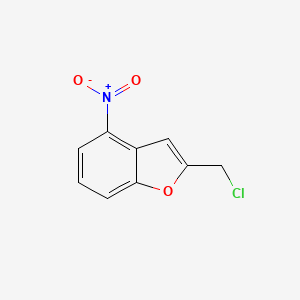
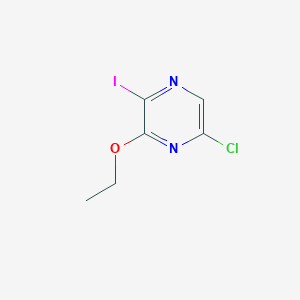
![9,10-Anthracenedione, 1,5-bis[(4-aminobutyl)amino]-](/img/structure/B13145783.png)
